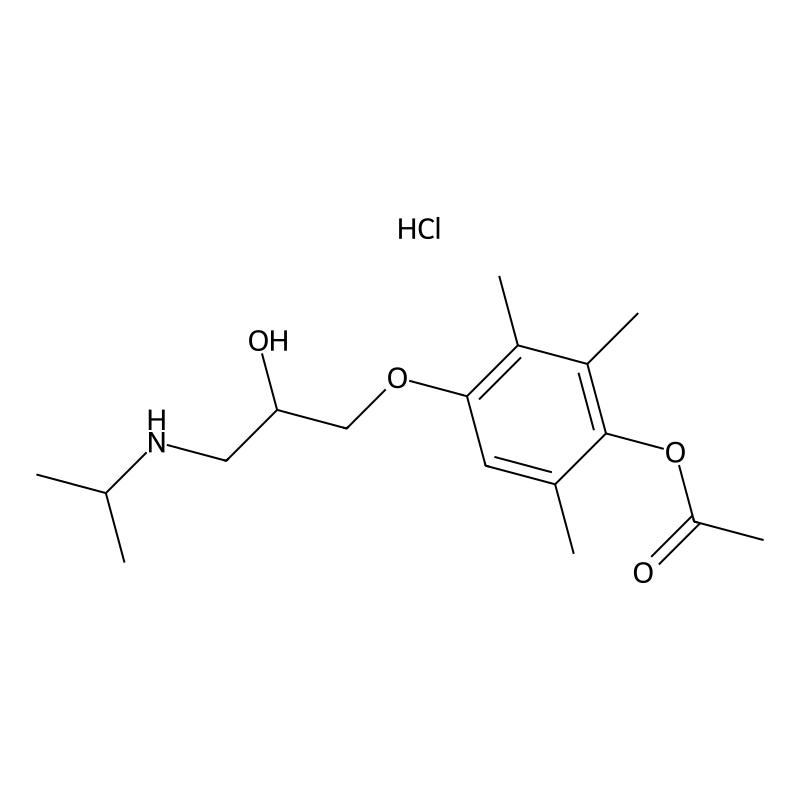

Metipranolol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Intraocular Pressure (IOP) Reduction

- Glaucoma Research: One primary area of research for Metipranolol hydrochloride is its effect on lowering intraocular pressure (IOP). Glaucoma is a leading cause of blindness, and elevated IOP is a major risk factor. Studies have shown that topical ocular administration of Metipranolol hydrochloride reduces IOP in rabbits [1]. This makes it a valuable tool for researchers investigating glaucoma pathogenesis and potential therapeutic interventions.

Source

[1] Metipranolol (hydrochloride) | Cas# 36592-77-5 - GlpBio ()

Metipranolol hydrochloride is a non-selective beta-adrenergic antagonist, primarily used in ophthalmology for the management of elevated intraocular pressure associated with conditions such as chronic open-angle glaucoma and ocular hypertension. Its chemical formula is CHClNO, and it has a molecular weight of approximately 345.862 g/mol. The compound operates by blocking both beta-1 and beta-2 adrenergic receptors, which leads to a decrease in aqueous humor production, thereby reducing intraocular pressure .

- Metipranolol acts by blocking beta-adrenergic receptors in the eye. These receptors are normally stimulated by norepinephrine, which causes an increase in aqueous humor production. By blocking these receptors, Metipranolol reduces the production of aqueous humor, thereby lowering intraocular pressure and treating glaucoma [].

- Toxicity: Metipranolol is generally well-tolerated when used topically in the eye. However, systemic absorption can occur, leading to side effects like bradycardia (slow heart rate) and hypotension (low blood pressure).

- Flammability: Not flammable [].

- Reactivity: No significant reactivity hazards documented [].

Please note:

- This analysis is for informational purposes only and should not be construed as medical advice.

- Always consult a healthcare professional before using any medication.

Metipranolol hydrochloride undergoes various chemical transformations, particularly in its metabolic pathways. Upon administration, it is rapidly deacetylated to form an active metabolite known as deacetylmetipranolol. This transformation is essential for its pharmacological activity, as the metabolite retains similar properties to the parent compound .

The basic reaction can be summarized as follows:

The primary biological activity of metipranolol hydrochloride is its role as a beta-adrenergic antagonist. It does not exhibit significant intrinsic sympathomimetic activity or local anesthetic effects but possesses mild membrane-stabilizing properties. The mechanism by which it reduces intraocular pressure involves a decrease in aqueous humor production and possibly an increase in aqueous outflow .

In clinical settings, metipranolol has been shown to effectively lower intraocular pressure within approximately 30 minutes of administration, with peak effects occurring around two hours post-application .

The synthesis of metipranolol hydrochloride involves several steps, typically starting from simpler organic compounds. One common method includes:

- Formation of the Isopropylamino Group: This involves reacting 2-amino-2-methylpropan-1-ol with an appropriate acylating agent.

- Acetylation: The resulting product is then acetylated to introduce the acetate functional group.

- Final Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt form by reacting it with hydrochloric acid.

This multi-step process ensures that the final product retains the necessary pharmacological properties for its therapeutic applications .

Metipranolol hydrochloride is primarily used in ophthalmology for:

- Treatment of Elevated Intraocular Pressure: It is effective in managing conditions such as chronic open-angle glaucoma and ocular hypertension.

- Ophthalmic Solutions: Available in formulations like 0.3% ophthalmic solutions for direct application to the eye .

Metipranolol hydrochloride has been studied for its interactions with various medications. Notably:

- Amlodipine: May enhance arrhythmogenic activities when co-administered with metipranolol.

- Aprocitentan: Can increase hypotensive effects when used concurrently with metipranolol .

These interactions highlight the importance of monitoring patient medication regimens when prescribing metipranolol.

Similar Compounds: Comparison with Other Compounds

Several compounds share similarities with metipranolol hydrochloride in terms of their pharmacological actions and chemical structures. Below are some notable examples:

| Compound Name | Classification | Unique Features |

|---|---|---|

| Timolol | Non-selective beta-blocker | Widely used for glaucoma; also has systemic effects |

| Latanoprost | Prostaglandin analog | Increases aqueous humor outflow rather than reducing production |

| Brimonidine | Alpha-2 adrenergic agonist | Reduces aqueous humor production through different mechanisms |

| Pilocarpine | Cholinergic agonist | Stimulates secretion of aqueous humor |

Metipranolol's uniqueness lies in its dual action on both beta-1 and beta-2 receptors without significant sympathomimetic activity, differentiating it from other non-selective beta-blockers like timolol, which may have more systemic side effects .

The initial development of metipranolol synthesis emerged during the beta-blocker revolution of the 1960s, building upon foundational work by Sir James Black and colleagues who pioneered propranolol synthesis [1] [2]. The earliest synthetic approaches to metipranolol followed conventional pharmaceutical chemistry principles, utilizing readily available starting materials and established reaction methodologies.

Historical synthesis of metipranolol typically commenced with 4-O-acetyl-2,3,5-trimethylhydroquinone as the phenolic precursor [3]. The synthetic pathway involved reaction with (R)- or (S)-epichlorohydrin in the presence of alkali metal carbonates, followed by nucleophilic ring-opening with isopropylamine [3]. Early methodologies employed standard organic solvents including dichloromethane, toluene, and ethanol, with reaction temperatures ranging from ambient conditions to 120°C [4].

The pioneering synthesis routes demonstrated typical yields of 50-70%, which were considered acceptable for initial pharmaceutical development but required optimization for commercial viability [5]. Purification relied heavily on traditional column chromatography using silica gel and solvent gradient systems, followed by recrystallization from appropriate solvent systems [6]. Quality control during this period focused primarily on melting point determination, infrared spectroscopy, and nuclear magnetic resonance analysis for structural confirmation [5].

Early synthetic challenges included achieving consistent stereochemical control, minimizing side product formation, and developing scalable purification procedures. The formation of undesired regioisomers and racemic mixtures presented significant obstacles that required careful optimization of reaction conditions and reagent stoichiometry [7] [8].

Contemporary Industrial Synthesis Routes

Modern industrial synthesis of metipranolol hydrochloride has evolved significantly from historical methods, incorporating advanced synthetic strategies, improved catalytic systems, and sophisticated process control technologies. Contemporary approaches emphasize efficiency, stereoselectivity, and environmental sustainability while maintaining stringent quality standards [9] [8].

Current industrial synthesis typically employs 4-hydroxy-2,3,6-trimethylphenyl acetate as the starting phenolic compound, reacting with enantiomerically pure (S)-epichlorohydrin to ensure the desired stereochemical outcome [3] [8]. The use of bases such as potassium carbonate and catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has significantly improved reaction selectivity and reduced side product formation [8].

Advanced synthetic methodologies include chemoenzymatic approaches utilizing lipase-catalyzed kinetic resolution and alcohol dehydrogenase-catalyzed biotransformations [8]. These biocatalytic processes achieve exceptional enantiomeric excess (>99%) and demonstrate superior atom economy compared to traditional chemical routes. The implementation of "one-pot" reaction sequences has streamlined synthesis by eliminating intermediate isolation steps, thereby reducing solvent consumption and processing time [8].

Contemporary purification techniques incorporate membrane separation technologies, advanced crystallization protocols, and high-performance liquid chromatography for final polishing [10]. Industrial facilities now employ continuous flow reactors and microfluidic systems that enable precise control of reaction parameters and facilitate real-time monitoring [11] [12].

Process optimization in modern synthesis focuses on maximizing conversion rates while minimizing waste generation. Recent developments include membrane reactor technology utilizing amine-functionalized graphene oxide, which achieves nearly 100% conversion and selectivity in under 4.63 seconds at ambient temperature [12] [13]. Such innovations represent significant advances in process intensification and energy efficiency.

| Parameter | Historical Methods | Contemporary Methods |

|---|---|---|

| Typical Yield | 50-70% | 70-90% |

| Reaction Time | 24-48 hours | 4-24 hours |

| Enantiomeric Excess | 80-90% | >99% |

| Solvent Usage | High volume | Reduced by 60-80% |

| Energy Consumption | Standard heating | Optimized conditions |

Green Chemistry Applications in Synthesis

The pharmaceutical industry has increasingly embraced green chemistry principles in metipranolol synthesis, driven by environmental regulations, cost considerations, and corporate sustainability initiatives [14] [15]. Green chemistry applications focus on minimizing environmental impact while maintaining product quality and economic viability.

Solvent replacement strategies have been particularly successful in metipranolol synthesis. Water has emerged as an attractive reaction medium, eliminating the need for hazardous organic solvents in several synthetic steps [16]. The use of ultrasonic waves as an energy source enables reactions to proceed efficiently in aqueous media at ambient temperature, significantly reducing energy consumption [16].

Catalytic improvements include the development of recyclable heterogeneous catalysts and biocatalytic systems. Lipase-mediated transformations demonstrate excellent reusability, with sorbents maintaining greater than 90% activity after eight consecutive cycles [14]. These biocatalytic approaches eliminate the need for stoichiometric reagents and generate minimal waste byproducts [14].

Process intensification through microwave-assisted synthesis and mechanochemistry has reduced reaction times while improving yields [9] [16]. Mechanochemical approaches, including solvent-free ball milling techniques, have demonstrated particular promise for salt formation and purification steps [9].

Atom economy considerations have led to the redesign of synthetic routes to minimize waste generation. Contemporary green syntheses achieve atom utilization efficiencies exceeding 80%, compared to 40-60% for traditional methods [15]. The implementation of telescoped reaction sequences further enhances efficiency by eliminating intermediate isolation and purification steps [8].

Environmental impact assessment now includes life cycle analysis of synthetic routes, considering factors such as carbon footprint, water usage, and waste generation. These comprehensive evaluations guide the selection of optimal synthetic pathways that balance environmental sustainability with economic considerations [17] [18].

Process Optimization Strategies

Process optimization in metipranolol synthesis encompasses systematic approaches to enhance reaction efficiency, product quality, and economic viability. Modern optimization strategies integrate statistical experimental design, advanced analytical techniques, and real-time process monitoring to achieve optimal performance [19] [20].

Response surface methodology and central composite design have proven particularly effective for optimizing multi-variable systems [19]. These statistical approaches enable simultaneous evaluation of multiple process parameters, including temperature, pH, reagent concentrations, and reaction time, while minimizing the number of experimental runs required.

Continuous flow chemistry has emerged as a transformative approach to process optimization [11]. Flow reactors provide superior heat and mass transfer characteristics, enabling precise control of reaction conditions and facilitating rapid optimization through automated parameter screening. The implementation of inline analytical techniques allows real-time monitoring and adjustment of process parameters [11].

Temperature and pressure optimization studies have identified optimal operating windows that maximize conversion while minimizing degradation pathways. Advanced process control systems incorporating model predictive control algorithms enable automatic adjustment of operating conditions in response to feed variations and disturbances [11].

Crystallization optimization represents a critical aspect of process development, affecting product purity, morphology, and downstream processing characteristics [21]. Advanced crystallization techniques, including controlled nucleation and seeded crystallization, enable precise control of particle size distribution and polymorphic form [21].

| Optimization Target | Traditional Approach | Modern Approach | Improvement |

|---|---|---|---|

| Reaction Conversion | 85-90% | 95-99% | 5-10% increase |

| Product Purity | 95-97% | >99% | 2-4% increase |

| Process Yield | 70-80% | 85-95% | 15-25% increase |

| Cycle Time | 48-72 hours | 24-36 hours | 30-50% reduction |

Quality by Design principles have been integrated into process optimization, ensuring that quality attributes are built into the manufacturing process rather than tested into the final product [22]. This approach emphasizes understanding of critical process parameters and their relationship to product quality attributes.

Quality Control Parameters in Manufacturing

Quality control in metipranolol hydrochloride manufacturing encompasses comprehensive testing protocols designed to ensure product safety, efficacy, and consistency. Modern quality control systems integrate advanced analytical techniques with statistical process control to maintain stringent quality standards throughout the manufacturing process [23] [24].

Analytical method development for metipranolol follows International Conference on Harmonization guidelines, with particular emphasis on method validation parameters including accuracy, precision, specificity, linearity, and robustness [23] [25]. High-performance liquid chromatography remains the primary analytical technique for potency determination, utilizing reverse-phase columns with ultraviolet detection at 221-226 nm wavelength [23] [25].

Identity testing employs multiple complementary techniques including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry [24]. These methods provide definitive structural confirmation and enable detection of potential impurities or degradation products [23].

Purity specifications require metipranolol hydrochloride to maintain minimum purity levels of 98.0% by high-performance liquid chromatography analysis [24]. Related substances testing monitors specified impurities and establishes limits for total impurities not exceeding 2.0% [24].

Physical characterization includes particle size analysis using laser diffraction techniques, with typical specifications requiring D90 values not exceeding 100 micrometers [24]. X-ray powder diffraction confirms crystalline form and detects polymorphic variations that could affect bioavailability [24].

Residual solvent analysis follows International Conference on Harmonization Q3C guidelines, employing gas chromatography with headspace injection to quantify residual organic solvents [24]. Water content determination utilizes Karl Fischer titration, with specifications typically limiting water content to less than 0.5% [24].

| Quality Parameter | Specification | Test Method | Acceptance Criteria |

|---|---|---|---|

| Appearance | White to off-white crystalline powder | Visual inspection | Complies |

| Identity | IR, NMR, MS confirmation | Spectroscopic analysis | Positive identification |

| Purity (HPLC) | ≥98.0% | RP-HPLC with UV detection | 98.0-102.0% |

| Water Content | ≤0.5% | Karl Fischer titration | ≤0.5% |

| Related Substances | ≤2.0% total | RP-HPLC with gradient | Individual ≤1.0%, Total ≤2.0% |

| Particle Size | D90 ≤100 μm | Laser diffraction | Meets specification |

| pH | 5.5-7.5 | pH meter | 5.5-7.5 (1% solution) |

Stability testing protocols evaluate product degradation under accelerated and long-term storage conditions [24]. These studies establish appropriate storage conditions and shelf-life specifications, typically demonstrating stability for 60 months when stored at controlled room temperature [24].

Process analytical technology implementation enables real-time monitoring of critical quality attributes during manufacturing [26]. Near-infrared spectroscopy and other online analytical techniques provide continuous feedback on process performance and product quality [26].

Statistical process control systems monitor trends in quality parameters and trigger investigations when results fall outside established control limits [27]. These systems enable proactive quality management and continuous improvement of manufacturing processes [27].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]

Wikipedia

Use Classification

Dates

2. Wood, J.P.M., Schmidt, K.-G., Melena, J., et al. The β-adrenoceptor antagonists metipranolol and timolol are retinal neuroprotectants: comparison with betaxolo. Exp. Eye Res. 76(4), 505-516 (2003).

3. Osborne, N.N.W., J.P.M. Metipranolol blunts nitric oxide-induced lipid peroxidation and death of retinal photoreceptors: a comparison with other anti-glaucoma drugs. Invest. Ophthalmol. Vis. Sci. 45(10), 3787-3795 (2004).